
(+/-)11(12)-EET
Vue d'ensemble
Description
(+/-)11(12)-EET is a signaling molecule formed within various types of cells by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases . This compound is part of the epoxyeicosatrienoic acids (EETs) family, which are known for their roles in regulating vascular tone and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(+/-)11(12)-EET is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases . The reaction involves the epoxidation of the double bonds in arachidonic acid to form the epoxide group at the 11,12 position .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)11(12)-EET undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Soluble epoxide hydrolase (sEH) is commonly used to catalyze the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as water or alcohols can react with the epoxide group.
Major Products
Oxidation: Dihydroxy-eicosatrienoic acids (diHETrEs).
Reduction: Diols.
Substitution: Hydroxy derivatives.
Applications De Recherche Scientifique
(+/-)11(12)-EET has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of epoxide formation and reactions.
Biology: The compound plays a role in cellular signaling and regulation of vascular tone.
Industry: It is used in the development of pharmaceuticals and as a biochemical research tool.
Mécanisme D'action
(+/-)11(12)-EET exerts its effects through several mechanisms:
Vascular Relaxation: It induces nitric oxide (NO)- and prostacyclin-independent vascular relaxation by activating large conductance calcium-activated potassium (BK) channels.
Anti-inflammatory Effects: The compound inhibits platelet activation and promotes the removal of blood clots.
Cardioprotection: It has been shown to protect against cardiovascular diseases by lowering blood pressure and preventing arterial occlusive diseases.
Comparaison Avec Des Composés Similaires
(+/-)11(12)-EET is part of the EET family, which includes other regioisomers such as:
These compounds share similar biological activities but differ in their specific epoxide positions and resulting physiological effects. This compound is unique in its specific interactions with vascular and inflammatory pathways .
Propriétés
IUPAC Name |
(5E,8E)-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6+,12-9+,13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOYQVHGIODESM-ATELOPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC1C(O1)C/C=C/C/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81276-02-0 | |
| Record name | 11,12-Epoxy-5,8,14-eicosatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016) on the production of 11,12-EET?
A1: HET0016, a known inhibitor of 20-HETE synthesis, also exhibits inhibitory effects on the production of 11,12-EET. The research demonstrated that HET0016 inhibits the cytochrome P450 4A (CYP4A) enzymes, specifically CYP4A2 and CYP4A3, which are responsible for the formation of 11,12-EET from arachidonic acid. The IC50 values for 11,12-EET production by CYP4A2 and CYP4A3 were found to be 12.7 nM and 22.0 nM, respectively []. This suggests that HET0016 can significantly reduce the production of 11,12-EET by inhibiting these specific CYP enzymes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aalpha,6aalpha)-3beta,6beta-Bis[4-(4-guanidinobenzylcarbamoyl)piperazinocarbonyloxy]hexahydrofuro[3,2-b]furan](/img/structure/B1241492.png)
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)
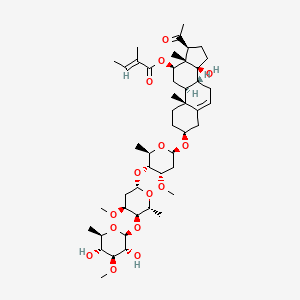
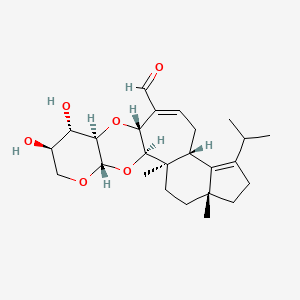



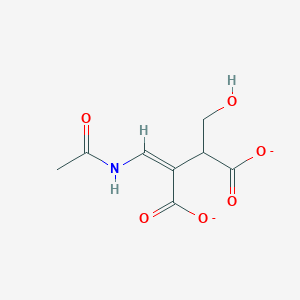
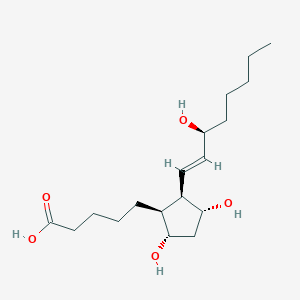
![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)

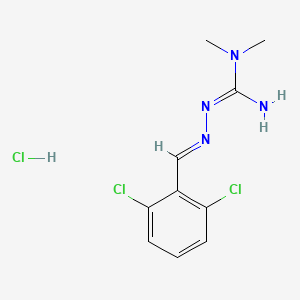
![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)
![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)
